N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative. Its structure comprises a pyrazole ring substituted with a propyl group at position 1, a propoxy group at position 3, and a carboxamide-linked 2-methoxyphenethyl moiety. While specific pharmacological data are unavailable in the provided evidence, structural analogs offer insights into its hypothetical properties.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-12-22-14-16(19(21-22)25-13-5-2)18(23)20-11-10-15-8-6-7-9-17(15)24-3/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIATYAODVGYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the methoxyphenethyl group: The methoxyphenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the methoxyphenethyl group.
Attachment of the propoxy and propyl groups: The propoxy and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structural differences and similarities with compounds from the evidence:
Key Observations
Core Heterocycle Differences: The target compound uses a monocyclic pyrazole, whereas NAT-1 (thiazolidinone) and 356090-88-5 (isoindole) employ distinct heterocycles. Pyrazoles are known for metabolic stability and hydrogen-bonding capabilities, while thiazolidinones (e.g., NAT-1) are associated with anti-inflammatory and antidiabetic activities . Example 53 features a fused pyrazolo-pyrimidine system, which increases molecular complexity and may enhance target selectivity .
Substituent Effects :
- The 2-methoxyphenethyl group in the target compound contrasts with NAT-1 ’s 4-methoxyphenyl and Example 53 ’s fluorophenyl. Methoxy groups generally improve lipophilicity and membrane permeability, while fluorine atoms (as in Example 53) enhance metabolic stability and electronegativity .
- Aliphatic chains (propyl, propoxy) in the target compound likely increase hydrophobicity compared to the aromatic substituents in analogs.
Hypothetical Pharmacological Implications
- NAT-1 and NAT-2’s thiazolidinone-nicotinamide hybrids highlight the importance of heterocycle choice in modulating enzyme targets .
- Example 53 ’s high molecular weight (589.1 g/mol) and fluorinated groups may limit blood-brain barrier penetration compared to the target compound .
Biological Activity
N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 345.4 g/mol
- CAS Number : 1013765-37-1
- Melting Point : Typically ranges from 120-130 °C depending on purity .
The structure of this compound includes functional groups such as methoxy and propoxy, which contribute to its chemical reactivity and biological activity.
Pharmacological Potential
This compound exhibits several pharmacological activities, primarily attributed to its pyrazole core. Research indicates that compounds in this class can demonstrate:
- Anti-inflammatory properties : Similar pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 85% inhibition at specific concentrations .
- Antitumor activity : Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines through modulation of key signaling pathways like protein kinase B (Akt) .
The mechanism of action for this compound likely involves the interaction with various biological targets, including:
- Enzymatic inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in inflammatory responses.
- Receptor modulation : The compound may interact with specific receptors that regulate cellular proliferation and apoptosis in cancer cells .
In Vitro Studies
Research has shown that pyrazole derivatives exhibit a range of biological activities. For instance:
- Anti-inflammatory Activity :
- Antitumor Activity :
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
